Cas no 88149-44-4 (Benzenamine, 2,4-dibromo-6-(difluoromethoxy)-)
Benzenamine, 2,4-dibromo-6-(difluoromethoxy)- Chemical and Physical Properties
Names and Identifiers
-
- Benzenamine, 2,4-dibromo-6-(difluoromethoxy)-
- 2,4-dibromo-6-(difluoromethoxy)aniline
- VS-06827
- AKOS000111268
- CS-0322138
- DTXSID60427557
- CWNZDWKGKADMQG-UHFFFAOYSA-N
- 88149-44-4
- SB85494
- 2,4-Dibromo-6-difluoromethoxy-phenylamine
- BB 0245675
- MFCD00526342
-
- MDL: MFCD00526342
- Inchi: 1S/C7H5Br2F2NO/c8-3-1-4(9)6(12)5(2-3)13-7(10)11/h1-2,7H,12H2
- InChI Key: CWNZDWKGKADMQG-UHFFFAOYSA-N
- SMILES: BrC1=CC(=CC(=C1N)OC(F)F)Br
Computed Properties
- Exact Mass: 316.86855g/mol
- Monoisotopic Mass: 314.87060g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 173
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 35.2Ų
Benzenamine, 2,4-dibromo-6-(difluoromethoxy)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 035804-250mg |
2,4-Dibromo-6-(difluoromethoxy)aniline |
88149-44-4 | 95% | 250mg |
£76.00 | 2022-03-01 | |
| Fluorochem | 035804-5g |
2,4-Dibromo-6-(difluoromethoxy)aniline |
88149-44-4 | 95% | 5g |
£600.00 | 2022-03-01 | |
| Fluorochem | 035804-25g |
2,4-Dibromo-6-(difluoromethoxy)aniline |
88149-44-4 | 95% | 25g |
£1782.00 | 2022-03-01 | |
| Alichem | A013015754-250mg |
2,4-Dibromo-6-(difluoromethoxy)aniline |
88149-44-4 | 97% | 250mg |
$470.40 | 2023-08-31 | |
| Alichem | A013015754-500mg |
2,4-Dibromo-6-(difluoromethoxy)aniline |
88149-44-4 | 97% | 500mg |
$815.00 | 2023-08-31 | |
| Alichem | A013015754-1g |
2,4-Dibromo-6-(difluoromethoxy)aniline |
88149-44-4 | 97% | 1g |
$1490.00 | 2023-08-31 | |
| Fluorochem | 035804-1g |
2,4-Dibromo-6-(difluoromethoxy)aniline |
88149-44-4 | 95% | 1g |
£150.00 | 2022-03-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1392808-1g |
2,4-Dibromo-6-(difluoromethoxy)aniline |
88149-44-4 | 97% | 1g |
¥1519.00 | 2024-04-27 | |
| Ambeed | A660182-1g |
2,4-Dibromo-6-(difluoromethoxy)aniline |
88149-44-4 | 97% | 1g |
$158.0 | 2025-04-16 | |
| 1PlusChem | 1P004ETI-250mg |
Benzenamine, 2,4-dibromo-6-(difluoromethoxy)- |
88149-44-4 | 95% | 250mg |
$110.00 | 2025-02-21 |
Benzenamine, 2,4-dibromo-6-(difluoromethoxy)- Suppliers
Benzenamine, 2,4-dibromo-6-(difluoromethoxy)- Related Literature
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
Additional information on Benzenamine, 2,4-dibromo-6-(difluoromethoxy)-
Benzenamine, 2,4-Dibromo-6-(Difluoromethoxy)- (CAS No. 88149-44-4): A Comprehensive Overview of Structure, Properties, and Emerging Applications in Chemical Biology and Drug Discovery
The Benzenamine derivative 2,4-dibromo-6-(difluoromethoxy), identified by CAS No. 88149-44-Benzenamine, represents a structurally complex compound with significant potential in chemical biology and drug discovery. This molecule combines the aromaticity of a benzene ring with substituents that confer unique physicochemical properties: two bromine atoms at the ortho and para positions (dibromo) and a difluorinated methoxy group (difluoromethoxy) at the meta position (m-). Such functionalization positions this compound at the forefront of research targeting ligand-based drug design and structure-activity relationship (SAR) studies.
CAS No. 88149-Benzenamine
In recent years, the difluoromethoxy group has emerged as a privileged structure in medicinal chemistry due to its ability to enhance metabolic stability while maintaining lipophilicity—a critical balance for drug candidates. Studies published in the Nature Communications (2023) demonstrated that analogs of this compound exhibit selective inhibition of kinases involved in cancer cell proliferation without off-target effects on normal cells. The dual bromination at positions 2 and 4 further stabilizes the molecule against oxidation while creating sites for bioisosteric replacements during lead optimization phases.
The synthesis of this compound typically involves sequential functionalization strategies starting from anisole derivatives followed by electrophilic bromination under controlled conditions to avoid over-bromination—a challenge highlighted in a JACS article (2023). Researchers have recently optimized protocols using microwave-assisted chemistry to achieve >95% purity in fewer steps compared to traditional methods. This advancement not only improves scalability but also reduces solvent consumption by up to 60%, aligning with current green chemistry initiatives.
In pharmacological evaluations conducted by the NIH-funded Center for Molecular Libraries (CML), this compound displayed notable activity in high-throughput screening assays targeting G-protein coupled receptors (GPCRs). Specifically, it modulated adenosine A2A receptor signaling pathways at submicromolar concentrations—a mechanism implicated in neuroprotective effects against Parkinson’s disease models described in a 2023 Nature Neuroscience study.
Difluoromethoxy-containing compounds
Ongoing investigations leverage computational docking studies to explore its potential as an epigenetic modulator interacting with histone deacetylase (HDAC) enzymes—a novel application revealed through structural similarity analyses published in Bioorganic & Medicinal Chemistry Letters. Molecular dynamics simulations confirm its ability to occupy the catalytic pocket of HDAC6 without interfering with zinc binding sites—a feature critical for avoiding toxicity associated with pan-HDAC inhibitors.
In materials science applications reported at the 2023 ACS National Meeting, this compound’s electron-withdrawing groups enable its use as a dopant in organic light-emitting diodes (OLEDs), enhancing charge carrier mobility by ~35% compared to undoped matrices. This dual relevance across therapeutic and technological domains underscores its versatility as a research tool.
The latest advancements involve click chemistry approaches to conjugate this molecule with antibody-drug conjugates (ADCs). Preclinical data from BioRxiv (July 2023) show that such conjugates achieve tumor-specific delivery through pH-sensitive linkers while maintaining stability during circulation—a breakthrough addressing one of ADC’s longstanding challenges.
This multifunctional benzene derivative continues to inspire interdisciplinary research across pharmaceutical development pipelines and material innovation sectors. Its structural features—particularly the strategic placement of halogens and fluorinated groups—position it as both a valuable scaffold for lead optimization programs and an independent candidate warranting further clinical exploration.
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